

Application Notes and Protocols: HUVEC Tube Formation Assay with Golvatinib Treatment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The HUVEC (Human Umbilical Vein Endothelial Cells) tube formation assay is a robust and widely used in vitro model to screen for potential pro- or anti-angiogenic agents. This document provides detailed application notes and protocols for evaluating the anti-angiogenic effects of **Golvatinib** (also known as E7050) using the HUVEC tube formation assay.

Golvatinib is a potent, orally active, dual inhibitor of the receptor tyrosine kinases c-MET (hepatocyte growth factor receptor, HGFR) and VEGFR2 (vascular endothelial growth factor receptor 2). Both c-MET and VEGFR2 signaling pathways are crucial for endothelial cell proliferation, migration, and differentiation, which are key steps in angiogenesis.[1][2] By inhibiting these pathways, **Golvatinib** is expected to disrupt the formation of new blood vessels, thereby impeding tumor growth.

These application notes will detail the mechanism of action of **Golvatinib**, provide a step-by-step protocol for the HUVEC tube formation assay, present illustrative quantitative data on its anti-angiogenic effects, and visualize the relevant signaling pathways and experimental workflows.



Mechanism of Action of Golvatinib in Angiogenesis

Golvatinib exerts its anti-angiogenic effects by simultaneously blocking two key signaling pathways involved in blood vessel formation:

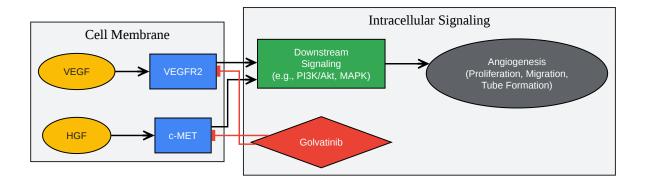
- c-MET Signaling Pathway: The binding of hepatocyte growth factor (HGF) to its receptor c-MET on endothelial cells triggers a signaling cascade that promotes cell proliferation, motility, and invasion, all of which are essential for angiogenesis.
- VEGFR2 Signaling Pathway: Vascular endothelial growth factor (VEGF) is a potent proangiogenic factor. Its binding to VEGFR2 on endothelial cells initiates a cascade of downstream signaling events that lead to endothelial cell survival, proliferation, migration, and the formation of tubular structures.

By inhibiting the kinase activity of both c-MET and VEGFR2, **Golvatinib** effectively blocks these downstream signaling events, leading to the suppression of angiogenesis.

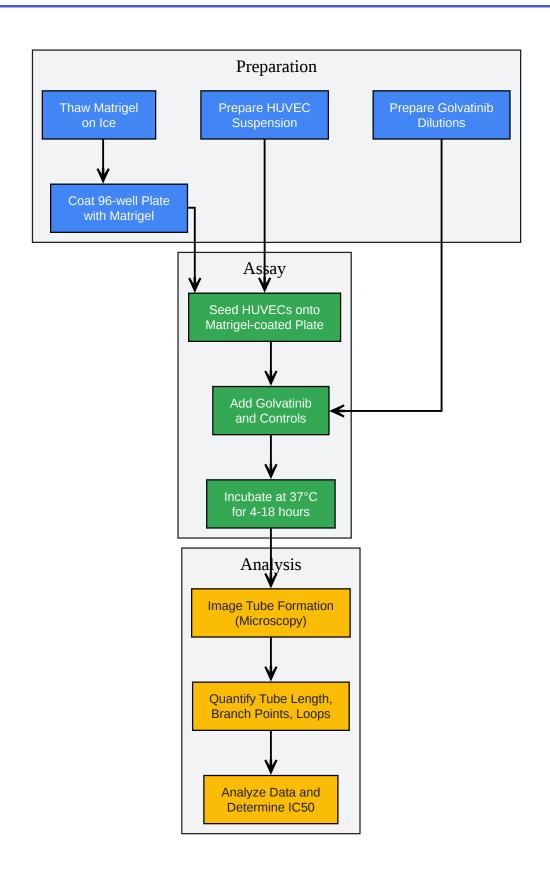
Signaling Pathways and Experimental Workflow Signaling Pathways Inhibited by Golvatinib

The following diagram illustrates the c-MET and VEGFR2 signaling pathways and the points of inhibition by **Golvatinib**.









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References

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- 2. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016—Present) - PMC [pmc.ncbi.nlm.nih.gov]
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